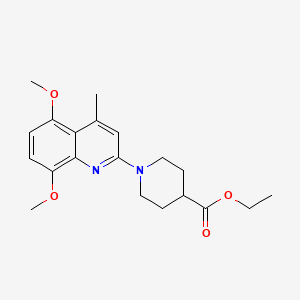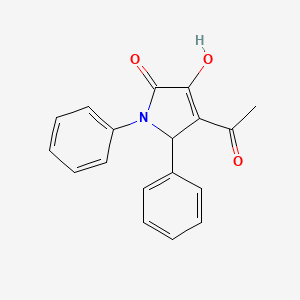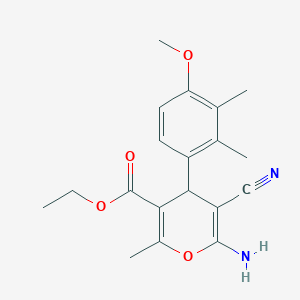![molecular formula C22H25NO B4926019 1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)
1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine] is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine] is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. The compound has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. Additionally, the compound has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects
Studies have shown that 1-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine] has a number of biochemical and physiological effects. In animal studies, the compound has been shown to improve cognitive function and memory, reduce inflammation in the brain, and protect against oxidative stress. Additionally, the compound has been shown to have anti-tumor activity in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine] for lab experiments is its relatively simple synthesis method. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound is relatively new, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on 1-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]. One area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, the compound could be studied for its potential as an anti-cancer agent, as well as for its effects on other physiological processes such as inflammation and oxidative stress. Finally, further research is needed to fully understand the mechanism of action of the compound and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 1-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine] involves the reaction of 2-ethoxybenzaldehyde with indan-1,3-dione in the presence of piperidine and acetic acid. The reaction proceeds through a spirocyclization process to yield the desired product. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine] has shown promising results in various scientific research applications. One of the major areas of interest is in the field of neuroscience, where the compound has been studied for its potential as a neuroprotective agent. Studies have shown that the compound can protect neurons from oxidative stress and reduce inflammation in the brain, which are two major factors that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1'-[(2-ethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-2-24-21-10-6-4-8-19(21)17-23-15-13-22(14-16-23)12-11-18-7-3-5-9-20(18)22/h3-12H,2,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUHJIKLZFXHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC3(CC2)C=CC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(2-Ethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4925943.png)

![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)

![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)
![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4925989.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)


![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)